DNA Binding Affinity of Aminoethyl Derivatives Synthesized from the Bromoethyl Intermediate Compared to Benzo-Annulated Indoloquinoxaline Analogs
The 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxaline derivatives (compounds 1–12), synthesized directly from 6-(2-bromoethyl)-6H-indolo[2,3-b]quinoxaline, exhibit a DNA binding affinity range of lg Ka = 5.57–5.89. In contrast, their structurally extended benzo-annulated analogs (7H-benzo[4,5]indolo[2,3-b]quinoxalines, compounds 13–20) show significantly higher DNA affinity with lg Ka = 6.23–6.87, representing an approximately 5- to 10-fold stronger binding [1]. Critically, despite this lower absolute DNA affinity, the parent indoloquinoxaline series (derived from the bromoethyl intermediate) demonstrates superior antiviral and interferon-inducing activity compared to the tighter-binding benzo-annulated series, indicating that optimal biological activity requires the specific chromophore size and electronic properties of the unextended indoloquinoxaline core [1].
| Evidence Dimension | DNA binding affinity (logarithmic association constant, lg Ka) |
|---|---|
| Target Compound Data | lg Ka = 5.57–5.89 for 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxaline derivatives (1–12) synthesized from the bromoethyl intermediate |
| Comparator Or Baseline | lg Ka = 6.23–6.87 for 7H-benzo[4,5]indolo[2,3-b]quinoxaline derivatives (13–20) |
| Quantified Difference | Δlg Ka ≈ 0.66–0.98 (approximately 5- to 10-fold weaker binding for the parent IQ series derived from the bromoethyl intermediate) |
| Conditions | DNA binding assay; exact methodology as reported in Eur. J. Med. Chem. 46 (2011) 794-798 |
Why This Matters
This quantitative comparison demonstrates that the bromoethyl intermediate enables access to a pharmacophore size that is optimally balanced for antiviral/interferon-inducing efficacy, whereas the tighter-binding benzo-annulated scaffold paradoxically loses therapeutic activity, making the intermediate essential for antiviral SAR programs.
- [1] Shibinskaya, M. O., et al. (2011). Synthesis and biological activity of 7H-benzo[4,5]indolo[2,3-b]-quinoxaline derivatives. European Journal of Medicinal Chemistry, 46(2), 794-798. View Source
